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Compound of Interest

Compound Name: Nonylbenzene

Cat. No.: B091765

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for nonylbenzene. The information is
presented in a structured format to facilitate easy data comparison and includes detailed
experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule. Below are the *H and 3C NMR spectral data for nonylbenzene.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts and Assignments for Nonylbenzene
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

Aromatic protons
~7.17 m 5H

(CeH5s)

Benzylic protons (-
~2.58 t 2H yiep (

CHz-)

-CH:- adjacent to
~1.59 m 2H _

benzylic CH2
~1.29 m 12H -(CH2)e-

Terminal methyl
~0.88 t 3H

protons (-CHs)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the
solvent and spectrometer frequency.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for Nonylbenzene
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Chemical Shift (ppm)

Assignment

~142.7 C-1' (ipso-carbon)

~128.4 C-3' & C-5' (meta-carbons)
~128.2 C-2' & C-6' (ortho-carbons)
~125.6 C-4' (para-carbon)

~36.1 C-1 (benzylic carbon)

~31.9 Alkyl chain carbons

~31.6 Alkyl chain carbons

~29.6 Alkyl chain carbons

~29.5 Alkyl chain carbons (multiple)
~29.3 Alkyl chain carbons

~22.7 Alkyl chain carbon

~14.1 C-9 (terminal methyl carbon)

Note: The assignments for the alkyl chain carbons can be complex due to overlapping signals.

Experimental Protocol: NMR Spectroscopy

A typical protocol for obtaining NMR spectra of nonylbenzene is as follows:

e Sample Preparation: A small amount of nonylbenzene (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. Tetramethylsilane (TMS) is

often added as an internal standard for chemical shift referencing (0 ppm).

 Instrumentation: The spectrum is acquired on a spectrometer, such as a Varian A-60 for *H

NMR.

e 1H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key

parameters include the number of scans, acquisition time, and relaxation delay.
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e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is performed to obtain
singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. It is a valuable tool for identifying functional groups.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands for Nonylbenzene

Wavenumber (cm~12) Intensity Assignment
3080 - 3030 Strong Aromatic C-H stretching
Aliphatic C-H stretching (from -
2975 - 2845 Strong
CHz- and -CHs groups)
) C=C stretching in the aromatic
1600 & 1500 Medium-Strong )
ring
) C-H bending of the alkyl side-
1470 - 1370 Medium ]
chain
Out-of-plane C-H bending
770 - 690 Strong (characteristic of a

monosubstituted benzene ring)

Experimental Protocol: IR Spectroscopy

The IR spectrum of liquid nonylbenzene is typically obtained using the following method:

o Sample Preparation: As a neat liquid, a drop of nonylbenzene is placed between two salt
plates (e.g., NaCl or KBr) to form a thin film.

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.
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o Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the
spectrum of the nonylbenzene sample is acquired. The instrument software automatically
subtracts the background spectrum to produce the final spectrum of the sample. The
spectrum is typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Mass Spectral Data

Nonylbenzene has a molecular weight of 204.35 g/mol . The mass spectrum is typically

obtained using electron ionization (EI).

Table 4: Major Fragment lons in the Mass Spectrum of Nonylbenzene (El)

m/z Relative Intensity (%) Proposed Fragment
204 ~20 [C1sH24]" (Molecular lon)
105 ~15 [CsHo]*
C7Hs]* (Tropylium ion
92 80 [C7Hs]* (Tropy
rearrangement)
C7H7]* (Tropylium ion, base
o1 100 [C7H7]* (Tropy
peak)
77 ~10 [CeHs]* (Phenyl cation)

Experimental Protocol: Mass Spectrometry

A common method for obtaining the mass spectrum of nonylbenzene is through Gas
Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

o Sample Introduction: A dilute solution of nonylbenzene in a volatile solvent is injected into a
gas chromatograph, which separates it from any impurities. The separated nhonylbenzene
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then enters the mass spectrometer.

« lonization: In the ion source, the nonylbenzene molecules are bombarded with a beam of
high-energy electrons (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated by a
mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

o Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
Molecular Structure of Nonylbenzene

Key Fragmentation Pathways of Nonylbenzene in EI-MS

Nonylbenzene
[C1sH24]* - He
m/z = 204
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Click to download full resolution via product page

 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Nonylbenzene]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b091765#spectral-data-of-nonylbenzene-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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